Unveiling the Atomic Core: A Technical Guide to rU Phosphoramidite-¹³C₉,¹⁵N₂
Unveiling the Atomic Core: A Technical Guide to rU Phosphoramidite-¹³C₉,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of rU Phosphoramidite-¹³C₉,¹⁵N₂, a cornerstone reagent in the advanced study of ribonucleic acid (RNA). The strategic incorporation of stable isotopes, specifically nine Carbon-13 and two Nitrogen-15 atoms, into the uridine (B1682114) phosphoramidite (B1245037) building block provides an unparalleled window into the structure, dynamics, and molecular interactions of RNA. This document provides a comprehensive overview of its synthesis, applications, and the detailed experimental protocols that underpin its use in cutting-edge research and therapeutic development.
Core Concepts and Significance
rU Phosphoramidite-¹³C₉,¹⁵N₂ is a chemically modified and isotopically labeled version of the standard ribouridine phosphoramidite used in solid-phase oligonucleotide synthesis.[1] The uniform labeling of the uridine base and the ribose sugar with ¹³C and ¹⁵N isotopes renders it an invaluable tool for Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This isotopic enrichment overcomes the inherent challenges of spectral overlap and signal sensitivity in NMR studies of large RNA molecules, enabling the precise determination of three-dimensional structures and the characterization of dynamic processes.[4][5]
The site-specific introduction of these labeled phosphoramidites into an RNA sequence allows researchers to probe specific regions of interest, offering granular insights into RNA folding, catalysis, and its interactions with proteins and small molecule drugs.[2][5] Beyond structural biology, these labeled oligonucleotides serve as internal standards for accurate quantification in mass spectrometry-based assays, a critical application in drug metabolism and pharmacokinetic studies.[5]
Synthesis and Characterization
The synthesis of rU Phosphoramidite-¹³C₉,¹⁵N₂ is a multi-step process that combines chemo-enzymatic and chemical methodologies to achieve high isotopic enrichment and chemical purity.[6] The general workflow involves the biosynthesis of ¹³C,¹⁵N-labeled uridine, followed by chemical modifications to introduce the necessary protecting groups and the phosphoramidite moiety.
Quantitative Data
The successful synthesis and application of isotopically labeled phosphoramidites are contingent on several key quantitative parameters. The following tables summarize critical data related to their synthesis and performance.
| Parameter | Value | Significance | Reference |
| Isotopic Enrichment | |||
| Commercially Available ¹³C,¹⁵N-Phosphoramidites | >98% | High isotopic purity is crucial for minimizing background noise and maximizing signal intensity in NMR and MS applications. | [6] |
| Synthesis Yields | |||
| Chemo-enzymatic Synthesis of [³-¹⁵N]-uridine | 49% | This represents a key step in the overall synthesis of the labeled nucleoside. | [1] |
| Phosphitylation Step | >90% | The final step in creating the reactive phosphoramidite building block. | [1] |
| Oligonucleotide Synthesis | |||
| Coupling Efficiency (Standard Phosphoramidites) | 98-99% | High coupling efficiency is essential for the synthesis of high-purity, full-length oligonucleotides. | [5] |
| Coupling Efficiency (2'-O-tBDMS protected phosphoramidites) | Generally lower, requiring longer coupling times | The steric hindrance of the 2'-protecting group can impact reaction kinetics. | [5] |
Experimental Protocols
General Protocol for the Synthesis of ¹³C,¹⁵N-Labeled Uridine Phosphoramidite
This protocol outlines the key chemical steps for the conversion of an isotopically labeled nucleoside into a phosphoramidite ready for oligonucleotide synthesis.
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Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the ¹³C,¹⁵N-labeled uridine is protected, commonly with a tert-butyldimethylsilyl (tBDMS) or a triisopropylsilyloxymethyl (TOM) group, to prevent unwanted side reactions during synthesis.[4][]
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Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the sequential addition of nucleotides during solid-phase synthesis.[8]
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Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[1] This reaction is typically carried out in an anhydrous, aprotic solvent in the presence of a mild base.
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Purification: The final product is purified using silica (B1680970) gel chromatography to remove any unreacted starting materials and byproducts.
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Characterization: The identity and purity of the rU Phosphoramidite-¹³C₉,¹⁵N₂ are confirmed by ³¹P NMR, ¹H NMR, and mass spectrometry.[6]
Protocol for Automated Solid-Phase RNA Synthesis
This protocol describes the incorporation of rU Phosphoramidite-¹³C₉,¹⁵N₂ into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
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Preparation: The labeled phosphoramidite and all other necessary reagents (unlabeled phosphoramidites, activator, capping, oxidizing, and deblocking solutions) are dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentrations and placed on the synthesizer.[5]
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Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle:
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Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a mild acid.
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Coupling: The rU Phosphoramidite-¹³C₉,¹⁵N₂ (or an unlabeled phosphoramidite) is activated by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a specific deprotection protocol, often involving treatment with a mixture of ammonia (B1221849) and methylamine (B109427) followed by a fluoride-containing solution to remove the 2'-hydroxyl protecting groups.
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Purification: The final isotopically labeled RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Applications in Research and Drug Development
The primary application of rU Phosphoramidite-¹³C₉,¹⁵N₂ is in the field of biomolecular NMR spectroscopy to elucidate the structure and dynamics of RNA and its complexes.
Structural Determination of RNA-Protein Complexes
The incorporation of ¹³C and ¹⁵N labels is essential for resolving spectral ambiguities and obtaining a detailed picture of how RNA interacts with proteins.[2] These labeled nucleotides act as probes to identify hydrogen bonding networks and the specific chemical moieties involved in the interaction.[2]
Caption: Workflow for determining the structure of an RNA-protein complex using isotopically labeled RNA.
Investigating RNA Dynamics
Site-specific labeling with ¹³C allows for the study of conformational dynamics in RNA, such as the transitions between different functional states in riboswitches or viral RNA elements.[4][9] NMR relaxation dispersion experiments on these labeled RNAs can quantify the kinetics and thermodynamics of these functionally important motions.
Drug Discovery and Development
In drug development, oligonucleotides labeled with stable isotopes serve as critical internal standards for isotope dilution mass spectrometry.[10] This enables the accurate quantification of therapeutic oligonucleotides and their metabolites in complex biological matrices like plasma and tissue, which is essential for pharmacokinetic and pharmacodynamic studies.
Caption: Workflow for the use of isotopically labeled oligonucleotides as internal standards in drug development.
Conclusion
rU Phosphoramidite-¹³C₉,¹⁵N₂ and other isotopically labeled phosphoramidites are powerful tools that have revolutionized the study of RNA. By providing an atomic-level view of RNA structure, dynamics, and interactions, they are indispensable for fundamental biological research and for advancing the development of novel RNA-based therapeutics. The continued refinement of synthetic methodologies and NMR techniques promises to further expand the applications of these remarkable molecules, driving new discoveries in the intricate world of RNA biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
